molecular formula C22H20N6S2 B2758077 4-Phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole CAS No. 63776-97-6

4-Phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole

Cat. No. B2758077
CAS RN: 63776-97-6
M. Wt: 432.56
InChI Key: DIADNKYQFUVIQG-UHFFFAOYSA-N
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Description

4-Phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole is a useful research compound. Its molecular formula is C22H20N6S2 and its molecular weight is 432.56. The purity is usually 95%.
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Scientific Research Applications

Structural and Computational Analysis

Structural Characterization and Nonlinear Optical Properties

Triazole derivatives, such as 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole (Atr), have been investigated for their structural characteristics using single-crystal X-ray diffraction. These compounds exhibit potential for creating Cu(I)-π,σ-coordination compounds with applications in nonlinear optics and magnetism. A detailed DFT computational study was performed to understand the intermolecular interactions within the crystal structure of Atr, providing insights into its potential applications in materials science (Slyvka et al., 2022).

Catalytic and Coordination Chemistry

Catalytic Applications and Coordination Chemistry

The synthesis and characterization of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based organosulfur/-selenium ligands have demonstrated their effectiveness in catalytic oxidation of alcohols and transfer hydrogenation of ketones. These complexes exhibit a unique "piano-stool" geometry around the Ru center and demonstrate the influence of donor atom coordination on catalytic efficiency (Saleem et al., 2013).

Surface and Corrosion Inhibition

Corrosion Inhibition on Mild Steel

Derivatives of 1,2,4-triazole have been applied as corrosion inhibitors for mild steel in acidic environments. Studies have shown that these compounds can effectively inhibit corrosion and dissolution, with their efficiency influenced by the nature and type of substituents present in the molecule. Electrochemical techniques and molecular modeling provide insights into the mechanisms of action and the efficiency of these inhibitors (Bentiss et al., 2007).

Antimicrobial and Antifungal Activities

Antimicrobial and Antifungal Properties

Various triazole derivatives have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promising results against a range of bacteria and fungi, highlighting their potential in medical and industrial applications. The structure-activity relationship studies provide insights into optimizing these compounds for enhanced efficacy (Sumangala et al., 2012).

properties

IUPAC Name

4-phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6S2/c1-3-15-29-21-25-23-19(27(21)17-11-7-5-8-12-17)20-24-26-22(30-16-4-2)28(20)18-13-9-6-10-14-18/h3-14H,1-2,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIADNKYQFUVIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NN=C(N1C2=CC=CC=C2)C3=NN=C(N3C4=CC=CC=C4)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-3-(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-5-prop-2-enylsulfanyl-1,2,4-triazole

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